molecular formula C5H8N2O2 B1276933 2-cyano-N-(2-hydroxyethyl)acetamide CAS No. 15029-40-0

2-cyano-N-(2-hydroxyethyl)acetamide

Cat. No.: B1276933
CAS No.: 15029-40-0
M. Wt: 128.13 g/mol
InChI Key: JBFRGXRQXZOZTA-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C5H8N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a cyano group (–CN) and a hydroxyethyl group (–CH2CH2OH) attached to an acetamide backbone.

Scientific Research Applications

2-Cyano-N-(2-hydroxyethyl)acetamide has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-cyano-N-(2-hydroxyethyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell.

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell. Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, ultimately influencing cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a valuable tool in biochemical research and drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall biochemical processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and function . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-hydroxyethyl)acetamide typically involves the reaction of cyanoacetamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the cyanoacetamide on the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-cyclohexylacetamide
  • 2-Cyano-N-(2-phenoxyethyl)acetamide
  • 2-Cyano-N-(4-methoxybenzyl)acetamide
  • 2-Cyano-N-octylacetamide

Uniqueness

Compared to its analogs, 2-cyano-N-(2-hydroxyethyl)acetamide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it more versatile in various applications .

Properties

IUPAC Name

2-cyano-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-2-1-5(9)7-3-4-8/h8H,1,3-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFRGXRQXZOZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408913
Record name 2-cyano-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-40-0
Record name 2-cyano-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-cyanoacetate (10 g, 9.41 mL, 88 mmol) in EtOH (100 mL) was added 2-aminoethanol (5.40 g, 5.34 mL, 88 mmol). The mixture was refluxed for 4 h before concentration in vacuo. The mixture was purified on a 100 g Silica column eluting with 0-10% MeOH/DCM. Desired fractions were collected and concentrated to yield the desired product as a brown oil (10.2 g, 79.7 mmol, 90%). The sample was used directly in the next step without any further purification.
Quantity
9.41 mL
Type
reactant
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-cyano-N-(2-hydroxyethyl)acetamide a valuable compound in organic synthesis?

A1: this compound serves as a crucial building block for creating various heterocyclic compounds [, ]. Its structure, containing both a cyano group and a hydroxyethyl group, allows for diverse reactions leading to the formation of rings containing nitrogen and other heteroatoms. These heterocycles are essential components of many pharmaceuticals, agrochemicals, and materials, highlighting the significance of this compound in synthetic chemistry.

Q2: Can you provide examples of heterocyclic systems synthesized using this compound?

A2: While the provided abstracts [, ] don't specify particular heterocyclic systems synthesized, they emphasize that this compound acts as a versatile intermediate for their creation. The presence of the cyano group allows for reactions like cyclization and condensation, while the hydroxyethyl group can undergo transformations like dehydration or oxidation, contributing to the formation of diverse heterocyclic structures. Further investigation into the full research articles would provide specific examples of the heterocyclic systems synthesized.

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